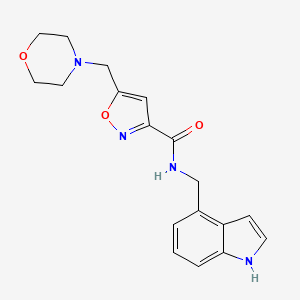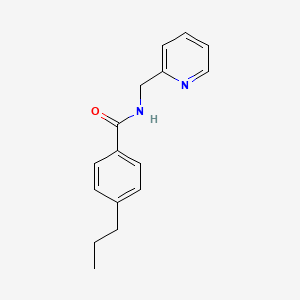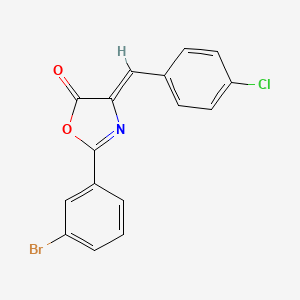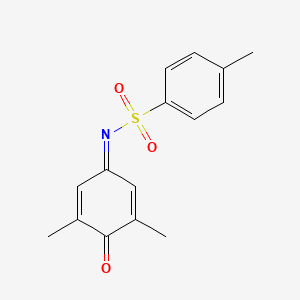
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide, also known as INDY, is a synthetic compound used in scientific research. This compound has been studied extensively for its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is not completely understood, but it is believed to act by inhibiting the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of CK2 activity by N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide inhibits cell proliferation and induces apoptosis. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to inhibit the activity of several inflammatory mediators, including NF-κB, COX-2, and TNF-α. In addition, N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in lab experiments is its high purity and yield. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to have low toxicity in animal studies, making it a safe compound to use in research. However, one limitation of using N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. One potential application of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in cancer patients. Another potential application of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide is in the treatment of neurodegenerative diseases. Future studies should focus on the mechanisms of action of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide in the brain and its potential therapeutic effects in animal models of neurodegenerative diseases. Additionally, N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide could be used as a tool compound to study the role of CK2 in various cellular processes.
Métodos De Síntesis
The synthesis of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide involves the reaction of 4-morpholinylmethyl-3-isoxazolecarboxylic acid with indole-4-carboxaldehyde in the presence of a catalyst. The resulting product is then treated with morpholine to obtain N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide. The synthesis of N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various diseases. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has been shown to have antitumor activity in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. N-(1H-indol-4-ylmethyl)-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1H-indol-4-ylmethyl)-5-(morpholin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c23-18(20-11-13-2-1-3-16-15(13)4-5-19-16)17-10-14(25-21-17)12-22-6-8-24-9-7-22/h1-5,10,19H,6-9,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGYVODSMHYETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=NO2)C(=O)NCC3=C4C=CNC4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenoxyacetamide](/img/structure/B5028081.png)

![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5028106.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5028112.png)

![methyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5028142.png)
![N-[3-(4-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]nicotinamide](/img/structure/B5028148.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-(4-hydroxy-1-piperidinyl)nicotinamide](/img/structure/B5028154.png)
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydro-1(2H)-pyridinyl]carbonyl}-2-(3,4-dimethoxybenzyl)-1,3-benzoxazole](/img/structure/B5028155.png)

![3-chloro-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5028170.png)

